3-Hydroxy-5-iodobenzamide
Description
3-Hydroxy-5-iodobenzamide (C₇H₆INO₂) is a halogenated benzamide derivative featuring a hydroxyl group at the 3-position and an iodine atom at the 5-position of the benzene ring. Halogenated benzamides are of interest in medicinal chemistry and materials science due to their bioactivity and utility in organic synthesis .
Properties
Molecular Formula |
C7H6INO2 |
|---|---|
Molecular Weight |
263.03 g/mol |
IUPAC Name |
3-hydroxy-5-iodobenzamide |
InChI |
InChI=1S/C7H6INO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11) |
InChI Key |
RGVWLWXUOHMDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)I)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-iodobenzamide typically involves the iodination of 3-hydroxybenzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at the desired position .
Industrial Production Methods
Industrial production of 3-Hydroxy-5-iodobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: 3-Hydroxy-5-iodobenzaldehyde or 3-Hydroxy-5-iodobenzoic acid.
Reduction: 3-Hydroxybenzamide.
Substitution: 3-Hydroxy-5-azidobenzamide or 3-Hydroxy-5-cyanobenzamide.
Scientific Research Applications
3-Hydroxy-5-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-iodobenzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxy group and iodine atom play crucial roles in its binding affinity and specificity. The compound can also interfere with cellular signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural analogs of 3-Hydroxy-5-iodobenzamide, highlighting variations in substituents, functional groups, and molecular properties:
Key Observations :
- Positional Isomerism : The hydroxyl group position (2 vs. 3) significantly influences electronic and steric properties. For example, 2-Hydroxy-5-iodobenzamide may exhibit stronger intramolecular hydrogen bonding compared to the 3-hydroxy isomer .
- Halogen Effects: Replacing iodine with chlorine (e.g., 3-Chlorobenzaldehyde) reduces molecular weight and alters reactivity.
- Functional Group Impact : The amide group in benzamides confers hydrogen-bonding capacity, whereas aldehydes (e.g., 5-Chloro-2-hydroxy-3-iodobenzaldehyde) are more electrophilic, favoring nucleophilic addition reactions .
Physicochemical Properties
- 3-Hydroxy-5-iodobenzamide: Limited data, but analogs like Methyl 3-hydroxy-5-iodobenzoate (MW 293.06) suggest moderate solubility in polar solvents due to hydroxyl and ester groups .
- 5-Chloro-2-hydroxy-3-iodobenzaldehyde : Higher molecular weight (282.46) and reactivity due to dual halogenation and aldehyde functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
